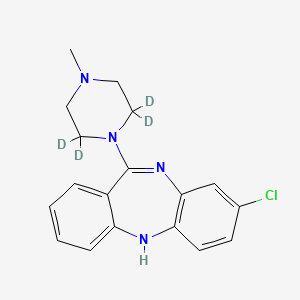

Clozapine-D4

Übersicht

Beschreibung

Clozapin-d4 ist eine deuterierte Form von Clozapin, einem atypischen Antipsychotikum, das hauptsächlich zur Behandlung von Schizophrenie und schizoaffektiven Störungen eingesetzt wird. Die Deuteriumatome in Clozapin-d4 ersetzen Wasserstoffatome, wodurch es als interner Standard in der Massenspektrometrie für die Quantifizierung von Clozapin und seinen Metaboliten nützlich ist .

Wissenschaftliche Forschungsanwendungen

Clozapin-d4 wird aufgrund seiner Stabilität und Isotopenmarkierung in der wissenschaftlichen Forschung umfassend eingesetzt. Einige wichtige Anwendungen sind:

Biologie: Hilft bei der Untersuchung der Stoffwechselwege von Clozapin in biologischen Systemen.

5. Wirkmechanismus

Clozapin-d4 übt, wie Clozapin, seine Wirkung durch Antagonisierung mehrerer Neurotransmitterrezeptoren im Gehirn aus. Es hat eine hohe Affinität für Serotonin (5-HT2A) und Dopamin (D4) Rezeptoren, was zur Linderung sowohl positiver als auch negativer Symptome der Schizophrenie beiträgt. Zusätzlich interagiert es mit Histamin-, Muskarin- und Adrenorezeptoren, was zu seinem einzigartigen pharmakologischen Profil beiträgt .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Clozapine-D4 primarily targets the GABAB receptor and dopamine D4 receptor . The GABAB receptor plays a potential role in the pathogenesis of schizophrenia , while the dopamine D4 receptor regulates several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation .

Mode of Action

This compound interacts with its targets, leading to several changes. It has been hypothesized that clozapine can mediate its actions via the GABAB receptor . It also shows a higher affinity for the dopamine D4 receptor . This interaction with the dopamine D4 receptor is thought to contribute to its efficacy in addressing cognitive symptoms and likely enhanced prefrontal cortex inhibition of the mesolimbic pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It has the ability to elicit epileptiform activity and alter EEG activity, increase neuroplasticity and elevate brain levels of neurotrophic factors, affect imbalances in the relationship between glutamate and γ-aminobutyric acid (GABA), and reduce inflammation through effects on neuron–glia interactions .

Result of Action

The molecular and cellular effects of this compound’s action include neuroreceptor inhibition which reduces Akt activation with decreased glucose uptake, thereby inducing ER stress and the unfolded protein response (UPR). Metabolic profiling reveals downregulation of glycolysis and the pentose phosphate pathway, thereby saving glucose to keep the electron transport chain working .

Biochemische Analyse

Biochemical Properties

Clozapine-D4, like clozapine, is a partial agonist at the serotonin (5-HT) receptor subtype 5-HT1A . It also binds to 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, and 5-HT7 receptors, as well as the histamine H1 and α1-adrenergic receptors . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound influences cell function by modulating various cell signaling pathways. Its binding to different receptors can lead to changes in gene expression and cellular metabolism . For instance, its interaction with dopamine receptors can regulate several key functions in the brain, such as motor output, motivation, and memory .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds to various serotonin and dopamine receptors, leading to changes in neurotransmitter levels and neuronal activity .

Dosage Effects in Animal Models

It is known that clozapine, the parent compound, can have different effects at different doses, with potential adverse effects at high doses .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as clozapine. Clozapine is metabolized primarily in the liver, with involvement of several cytochrome P450 enzymes .

Transport and Distribution

Given its lipophilic nature, it is likely to cross cell membranes easily and distribute widely throughout the body .

Subcellular Localization

Given its interactions with various cell surface receptors, it is likely to be found in the cell membrane where these receptors are located .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Clozapin-d4 beinhaltet die Einarbeitung von Deuteriumatomen in das Clozapinmolekül. Dies kann durch verschiedene Methoden erreicht werden, einschließlich katalytischer Wasserstoff-Deuterium-Austauschreaktionen. Die Reaktion beinhaltet typischerweise die Verwendung von Deuteriumgas (D2) und eines geeigneten Katalysators unter kontrollierten Bedingungen, um Wasserstoffatome durch Deuterium zu ersetzen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Clozapin-d4 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Verwendung von Deuteriumoxid (D2O) als Lösungsmittel und deuterierten Reagenzien ist in industriellen Umgebungen üblich, um einen hohen Deuteriumgehalt zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Clozapin-d4 durchläuft verschiedene chemische Reaktionen ähnlich seinem nicht deuterierten Gegenstück. Dazu gehören:

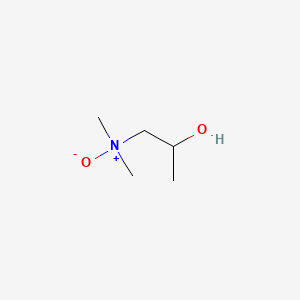

Oxidation: Clozapin-d4 kann zu Clozapin-N-oxid oxidiert werden.

Reduktion: Reduktionsreaktionen können Clozapin-N-oxid wieder in Clozapin-d4 umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können am Piperazinring auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid (H2O2) oder andere Oxidationsmittel unter milden Bedingungen.

Reduktion: Natriumborhydrid (NaBH4) oder andere Reduktionsmittel.

Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte:

Oxidation: Clozapin-N-oxid-d4.

Reduktion: Clozapin-d4.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Vergleich Mit ähnlichen Verbindungen

Clozapin-d4 wird mit anderen deuterierten und nicht deuterierten Antipsychotika verglichen:

Clozapin: Die nicht deuterierte Form, die in klinischen Umgebungen weit verbreitet ist.

Olanzapin: Ein weiteres atypisches Antipsychotikum mit einem ähnlichen Rezeptorprofil, aber unterschiedlichem Nebenwirkungsprofil.

Quetiapin: Bekannt für seine sedativen Eigenschaften und wird bei bipolarer Störung eingesetzt.

Risperidon: Hat eine höhere Affinität für Dopaminrezeptoren und wird bei verschiedenen psychiatrischen Erkrankungen eingesetzt.

Einzigartigkeit: Die Deuteriummarkierung von Clozapin-d4 macht es besonders wertvoll in Forschungsumgebungen für die präzise Quantifizierung und metabolische Studien. Sein einzigartiges Rezeptorbindungsprofil und seine Wirksamkeit bei behandlungsresistenter Schizophrenie heben es von anderen Antipsychotika ab .

Eigenschaften

IUPAC Name |

3-chloro-6-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUDBNBUXVUHMW-MKQHWYKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(N1C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801135565 | |

| Record name | 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204395-52-8 | |

| Record name | 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204395-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 204395-52-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does clozapine interact with dopamine receptors, and what is its binding affinity compared to other antipsychotics?

A: Clozapine exhibits antagonist activity at dopamine receptors, particularly displaying a higher affinity for the D4 receptor compared to other subtypes like D2 and D3. [] Research suggests clozapine demonstrates a preference for the D4 receptor over D2 and D3, as indicated by its binding profile. [] For instance, eticlopride shows a stronger binding affinity for D2 over D3 and D4, while clozapine shows the highest affinity for D4. [] This distinct binding profile might contribute to clozapine's unique pharmacological profile and clinical effects compared to other antipsychotics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.